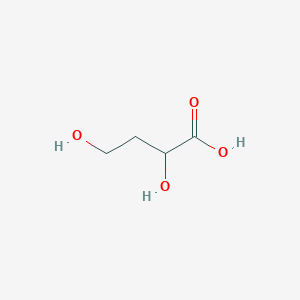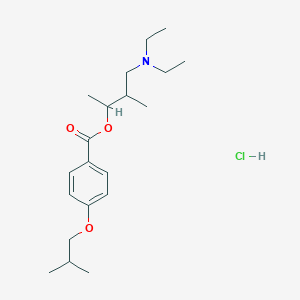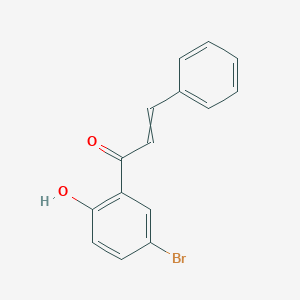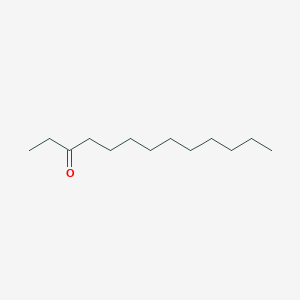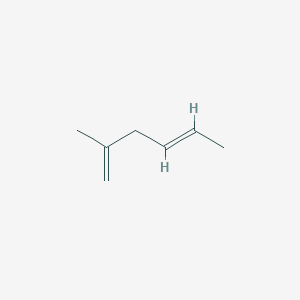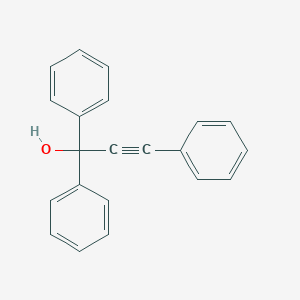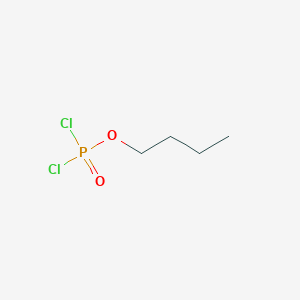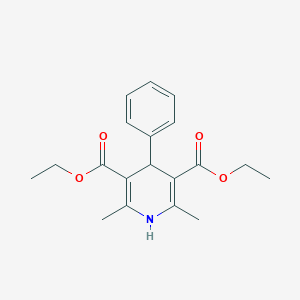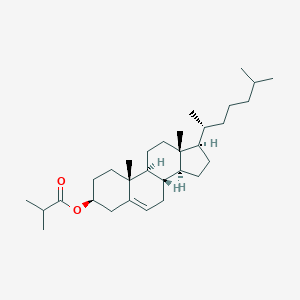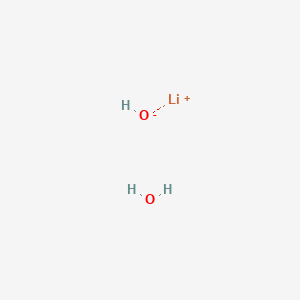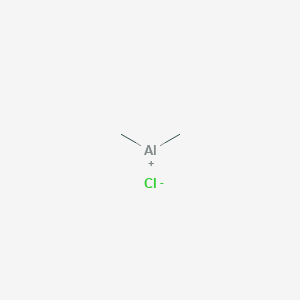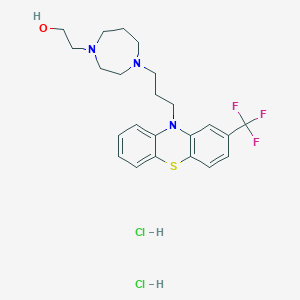
Homofenazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Homofenazine dihydrochloride is a neuroleptic drug that belongs to the phenothiazine class of compounds. It is used as an antipsychotic medication to treat various psychiatric disorders such as schizophrenia, bipolar disorder, and other psychotic conditions. Homofenazine dihydrochloride has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用机制
The mechanism of action of Homofenazine dihydrochloride is not fully understood. However, it is believed to exert its antipsychotic effects by blocking dopamine receptors in the brain. Homofenazine dihydrochloride has a high affinity for D2 dopamine receptors, which are involved in the regulation of mood, motivation, and reward. By blocking these receptors, Homofenazine dihydrochloride reduces the activity of dopamine in the brain, which can alleviate the symptoms of psychosis.
生化和生理效应
Homofenazine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of prolactin, a hormone that is involved in lactation and reproductive function. Additionally, Homofenazine dihydrochloride has been shown to reduce the activity of acetylcholine in the brain, which can lead to side effects such as dry mouth, blurred vision, and constipation.
实验室实验的优点和局限性
Homofenazine dihydrochloride has several advantages for use in lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for investigating the role of dopamine in the brain. Additionally, Homofenazine dihydrochloride is readily available and relatively inexpensive, which makes it a cost-effective option for researchers. However, Homofenazine dihydrochloride also has some limitations. It has been shown to have a number of side effects, which can make it difficult to use in certain experiments. Additionally, Homofenazine dihydrochloride may not be suitable for use in certain animal models, as it can have different effects depending on the species.
未来方向
There are several future directions for research on Homofenazine dihydrochloride. One potential area of investigation is the role of Homofenazine dihydrochloride in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of Homofenazine dihydrochloride and its effects on neurotransmitter release and synaptic plasticity. Finally, future studies could investigate the potential use of Homofenazine dihydrochloride in combination with other drugs to enhance its therapeutic effects and reduce side effects.
合成方法
Homofenazine dihydrochloride is synthesized by the condensation of 2-(3-methylphenothiazin-10-yl) ethylamine with 3-chloro-1-propanol in the presence of hydrochloric acid. The reaction yields the dihydrochloride salt of Homofenazine as a white crystalline powder.
科学研究应用
Homofenazine dihydrochloride has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have potential applications in the study of dopamine receptor function, neurotransmitter release, and synaptic plasticity. Additionally, Homofenazine dihydrochloride has been used in the study of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
1256-01-5 |
|---|---|
产品名称 |
Homofenazine dihydrochloride |
分子式 |
C23H30Cl2F3N3OS |
分子量 |
524.4700096 |
IUPAC 名称 |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-diazepan-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C23H28F3N3OS.2ClH/c24-23(25,26)18-7-8-22-20(17-18)29(19-5-1-2-6-21(19)31-22)12-4-11-27-9-3-10-28(14-13-27)15-16-30;;/h1-2,5-8,17,30H,3-4,9-16H2;2*1H |
InChI 键 |
OKRCIFXERYECBC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
规范 SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



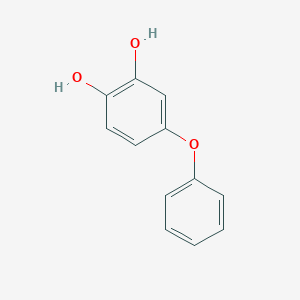
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)
